![molecular formula C21H17N3O3 B7453821 3-(1,3-Benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one](/img/structure/B7453821.png)
3-(1,3-Benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BDBM, and it belongs to the class of quinazolinone derivatives. BDBM has been extensively studied for its pharmacological properties, and it has shown promising results in various preclinical studies.
Mechanism of Action
The mechanism of action of BDBM is not fully understood. However, it has been shown to inhibit the activity of various enzymes and receptors, including phosphodiesterase 10A, which is involved in the regulation of dopamine signaling. BDBM has also been found to inhibit the activity of the SARS-CoV-2 main protease, which makes it a potential drug candidate for the treatment of COVID-19.
Biochemical and Physiological Effects:
BDBM has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential drug candidate for the treatment of inflammatory diseases. BDBM has also been found to induce apoptosis in cancer cells, which makes it a potential drug candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
BDBM has several advantages for lab experiments. It is a small molecule, which makes it easy to synthesize and modify. BDBM has also been shown to have good pharmacokinetic properties, which makes it a potential drug candidate for oral administration. However, BDBM has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer to cells in culture. BDBM is also expensive to synthesize, which limits its availability for research purposes.
Future Directions
There are several future directions for the research of BDBM. One potential direction is to investigate its potential as a drug candidate for the treatment of COVID-19. BDBM has been found to inhibit the activity of the SARS-CoV-2 main protease, which makes it a potential drug candidate for the treatment of COVID-19. Another potential direction is to investigate its potential as a drug candidate for the treatment of cancer. BDBM has been found to induce apoptosis in cancer cells, which makes it a potential drug candidate for the treatment of cancer. Finally, future research could investigate the potential of BDBM as a drug candidate for the treatment of inflammatory diseases. BDBM has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential drug candidate for the treatment of inflammatory diseases.
Conclusion:
In conclusion, 3-(1,3-Benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one is a chemical compound that has shown promising results in various preclinical studies. It has potential therapeutic applications for the treatment of various diseases, including cancer, inflammatory diseases, and COVID-19. Further research is needed to fully understand its mechanism of action and to investigate its potential as a drug candidate.
Synthesis Methods
The synthesis of BDBM involves a multi-step process that includes the reaction of 2-aminopyridine with 2-cyanobenzaldehyde to form 2-(2-cyanobenzyl)pyridine. This intermediate is then reacted with 1,3-benzodioxole-5-carbaldehyde to form the final product, BDBM. The synthesis of BDBM has been optimized to yield high purity and high yield.
Scientific Research Applications
BDBM has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BDBM has been found to inhibit the activity of various enzymes and receptors, which makes it a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-21-16-5-1-2-6-17(16)23-20(15-4-3-9-22-11-15)24(21)12-14-7-8-18-19(10-14)27-13-26-18/h1-11,20,23H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHVILSPELQVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(NC4=CC=CC=C4C3=O)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.